molecular formula C27H39ClN2O4 B021680 Dexverapamil Hydrochloride CAS No. 38176-02-2

Dexverapamil Hydrochloride

Cat. No. B021680
CAS RN: 38176-02-2
M. Wt: 509.1 g/mol
InChI Key: DOQPXTMNIUCOSY-HZPIKELBSA-N
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Description

Synthesis Analysis

The synthesis and structural analysis of Dexverapamil Hydrochloride involve complex organic chemistry techniques to achieve its enantiomerically pure form. While specific synthesis details are not directly available in the literature, the process typically involves the resolution of verapamil's racemic mixture or through asymmetric synthesis to isolate the dexverapamil enantiomer.

Molecular Structure Analysis

Dexverapamil Hydrochloride's molecular structure is characterized by its ability to interact with cellular targets such as P-glycoprotein, a critical factor in drug resistance mechanisms. Its molecular interactions enhance the solubility and pharmacological efficacy of chemotherapeutic agents by inhibiting P-glycoprotein mediated drug efflux from cancer cells.

Chemical Reactions and Properties

Dexverapamil Hydrochloride participates in chemical reactions that influence its pharmacokinetics and dynamics, including its metabolism to active and inactive forms. The compound undergoes hepatic metabolism, producing metabolites such as nor-dexverapamil, which retain some pharmacological activity. Its chemical properties, such as solubility and stability, are crucial for its effectiveness as a modulator of multidrug resistance.

Physical Properties Analysis

The physical properties of Dexverapamil Hydrochloride, including its solubility in water and organic solvents, melting point, and stability, are essential for its formulation and therapeutic application. These properties are influenced by its molecular structure and affect its absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

Dexverapamil Hydrochloride's chemical properties, such as its pKa and intrinsic solubility, play a significant role in its pharmacological action. The compound's ability to self-associate in aqueous solutions and its surface activity are critical for its solubilization and interaction with chemotherapeutic agents, enhancing their cellular uptake and efficacy against resistant cancer cells.

Scientific Research Applications

Summary of the Application

Verapamil Hydrochloride has been used in the preparation of a sustained release formulation using ion exchange resins . This method involves the interaction between cation exchange resins and Verapamil Hydrochloride to create a drug-resin complex .

Methods of Application or Experimental Procedures

The uptake studies were conducted using a rotating bottle apparatus . The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis . Release studies were performed using USP dissolution apparatus 2 .

Results or Outcomes

The resin with the lowest percentage of cross-linking had the highest uptake capacity . The percent increase in particle size due to complexation was found to be associated with drug loading; the highest drug loading had the highest increase in particle size . The X-ray diffraction patterns of the resins and the drug-resin complexes showed that they were both amorphous . The maximum drug release was approximately 40% when conventional dissolution testing was used . Results showed that sink conditions could not be maintained using conventional dissolution methods . Maximum drug release increased dramatically by increasing the volume of samples withdrawn and fresh dissolution medium added . Excellent correlation was obtained between sample volume and drug release rate with an R-value of 0.988 .

2. Thermal Analysis Applied to Verapamil Hydrochloride

Summary of the Application

Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been applied to Verapamil Hydrochloride for characterizing its physicochemical properties .

Methods of Application or Experimental Procedures

The thermal stability of Verapamil Hydrochloride was studied using TG and DSC . The drug’s compatibility with excipients was also evaluated .

Results or Outcomes

Verapamil Hydrochloride showed thermal stability up to 180 °C and melted at 146 °C . It was found to be compatible with all the excipients evaluated . The drug degraded when subjected to oxidizing conditions .

3. Verapamil-Loaded Cubosomes for Enhancing Intranasal Drug Delivery

Summary of the Application

Verapamil Hydrochloride has been loaded into cubosomes (nanostructured lipid carriers) to enhance its bioavailability and target delivery to the brain .

Methods of Application or Experimental Procedures

A factorial design was conducted to analyze the impact of different components on entrapment efficiency, particle size, zeta potential, and percent drug release . Various in-vitro characterizations were performed followed by pharmacokinetic and brain targeting studies .

Results or Outcomes

The optimized formulation containing glyceryl monooleate (GMO) and Poloxamer 407 (P407) showed a significant increase in drug permeation through nasal mucosa . There was a significant enhancement in the Verapamil bioavailability when loaded in cubosomes .

4. Interaction Between Verapamil Hydrochloride and DNA

Summary of the Application

Verapamil Hydrochloride has been studied for its interaction with DNA . This is important as it can provide insights into the drug’s mechanism of action at the molecular level .

Methods of Application or Experimental Procedures

The interaction between Verapamil Hydrochloride and DNA was studied using various biochemical techniques .

5. Stability-Indicating Chromatographic Method for Verapamil Hydrochloride

Summary of the Application

A stability-indicating chromatographic method has been developed and optimized for Verapamil Hydrochloride . This method is useful for assessing the stability of Verapamil Hydrochloride in pharmaceutical formulations .

Methods of Application or Experimental Procedures

The method involves the use of chromatographic techniques to analyze Verapamil Hydrochloride and its impurities in tablets .

Safety And Hazards

Dexverapamil Hydrochloride is toxic if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include washing skin thoroughly after handling and avoiding release to the environment .

Future Directions

Verapamil, from which Dexverapamil is derived, is used extensively for the treatment of hypertension. The opposite enantiomers of Verapamil have different biological activities . This suggests potential future directions for the development of drugs with specific enantiomer potency .

properties

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-HZPIKELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959103
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexverapamil Hydrochloride

CAS RN

38176-02-2
Record name (+)-Verapamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38176-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verapamil hydrochloride, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl](5,6-dimethoxyphenethyl)methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.901
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Record name DEXVERAPAMIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Surakitbanharn, R McCandless, JF Krzyzaniak… - Journal of …, 1995 - Elsevier
… (0.20-0.50 M) of dexverapamil hydrochloride in pure water were … to 0.5 M dexverapamil hydrochloride. Each vial was equilibrated … tension, y, of dexverapamil hydrochloride in water as a …
Number of citations: 32 www.sciencedirect.com
T Gramatté, R Oertel - Clinical Pharmacology & Therapeutics, 1999 - Wiley Online Library
… For solution 2, R-verapamil (278 mg/L dexverapamil hydrochloride; 565 μmol/L) was added to solution 1. Both perfusion fluids used were in the same range from pH 7.6 to 8.0. …
Number of citations: 129 ascpt.onlinelibrary.wiley.com
UI Schwarz, T Gramatté, J Krappweis… - Clinical …, 1999 - Wiley Online Library
… R-Verapamil (dexverapamil hydrochloride) was supplied by Knoll AG (Ludwigshafen, Germany). Solutions of R-verapamil were prepared by the university hospital pharmacy. We used …
Number of citations: 76 ascpt.onlinelibrary.wiley.com

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